ASP3026 - 1097917-15-1

ASP3026

Catalog Number: EVT-287516
CAS Number: 1097917-15-1
Molecular Formula: C29H40N8O3S
Molecular Weight: 580.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ASP3026 is a synthetically derived small molecule that functions as a selective, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK). [, , , , ] While initially developed as a potential treatment for ALK-positive non-small cell lung cancer (NSCLC), research has explored its application in other ALK-driven cancers, including T-cell anaplastic large-cell lymphoma (ALCL). [, , , , ] ASP3026 demonstrates high potency and selectivity for ALK, including various ALK fusion proteins and point mutation variants, making it a valuable tool for studying ALK signaling pathways and exploring its therapeutic potential in diverse cancer types. [, , , , , ]

Synthesis Analysis

ASP3026 synthesis was initially challenging and costly, relying on 2,4-dichloro-1,3,5-triazine as a starting material. [] Subsequent research successfully optimized the synthesis route, switching to the more readily available cyanuric chloride as the starting material. [] This change, coupled with the late-stage introduction of the N-methyl piperazine moiety via reductive amination of a ketone intermediate, significantly improved the process's cost-effectiveness, practicality, and scalability. [] This optimized synthesis enabled the production of hundreds of kilograms of high-quality ASP3026 for research purposes. []

Molecular Structure Analysis

The molecular structure of ASP3026 has been analyzed using techniques like X-ray crystallography, revealing its key structural features: a central 1,3,5-triazine ring, a 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl substituent, and a 2-(propane-2-sulfonyl)phenyl substituent. [, , ] These structural elements contribute to its specific binding affinity for the ATP-binding pocket of ALK. [, ]

Mechanism of Action

ASP3026 functions as a selective, ATP-competitive inhibitor of ALK. [, , , ] It binds to the ATP-binding pocket of ALK, preventing ATP from binding and thus inhibiting the kinase activity of the enzyme. [, , ] This inhibition disrupts downstream signaling pathways essential for ALK-dependent tumor cell survival and proliferation. [, , , , ]

Physical and Chemical Properties Analysis

ASP3026 exists in multiple polymorphic forms, with five distinct polymorphs (A01, A02, A03, A04, and A05) and a hydrate identified. [, ] Extensive research has characterized these polymorphs, revealing differences in their thermodynamic stability, solubility, and crystallization behavior. [, ] This information is crucial for optimizing the formulation and manufacturing of ASP3026 for research and potential clinical applications, ensuring the consistent delivery of a stable and bioavailable form of the compound.

Applications
  • ALK-driven cancers: ASP3026 has been extensively studied in preclinical models of ALK-positive cancers, including NSCLC and ALCL. [, , , , ] It demonstrated potent antitumor activity in these models, both as a single agent and in combination with other therapies. [, , , , , ]
  • Overcoming drug resistance: ASP3026 has shown efficacy against some crizotinib-resistant ALK mutations, offering a potential therapeutic avenue for patients who develop resistance to first-line ALK inhibitors. [, , , , , , ] This highlights its importance in understanding and combating drug resistance mechanisms.
  • Drug development: The discovery and characterization of ASP3026 have contributed significantly to the development of next-generation ALK inhibitors. [, , ] Its unique properties and activity profile serve as a benchmark for designing novel ALK inhibitors with improved efficacy and a better resistance profile.
Future Directions
  • Clinical evaluation in ALCL: While ASP3026 has shown promise in preclinical models of ALCL, its clinical efficacy in ALCL patients remains to be established. [, ] Clinical trials specifically enrolling ALCL patients are warranted.
  • Combination therapies: Exploring ASP3026 in combination with other targeted therapies or chemotherapy could potentially enhance its efficacy and overcome resistance mechanisms. [, , , , ]
  • Overcoming resistance: Although ASP3026 demonstrates activity against certain crizotinib-resistant ALK mutations, it remains susceptible to other resistance mechanisms. [, , , ] Research into strategies to overcome these resistance mechanisms, potentially through combination therapies or the development of novel inhibitors targeting resistant ALK mutants, is crucial for maximizing the therapeutic benefit of ASP3026.

Properties

CAS Number

1097917-15-1

Product Name

ASP3026

IUPAC Name

2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C29H40N8O3S

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C29H40N8O3S/c1-21(2)41(38,39)27-8-6-5-7-25(27)33-29-31-20-30-28(34-29)32-24-10-9-23(19-26(24)40-4)36-13-11-22(12-14-36)37-17-15-35(3)16-18-37/h5-10,19-22H,11-18H2,1-4H3,(H2,30,31,32,33,34)

InChI Key

MGGBYMDAPCCKCT-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ASP3026; ASP-3026; ASP 3026.

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.